D-Xylofuranose, 1,2,3,5-tetraacetate

Description

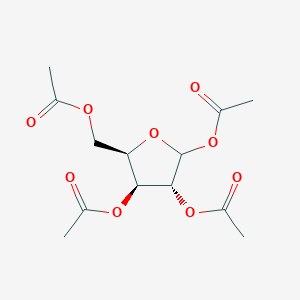

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-DAAZQVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylofuranose, a five-carbon sugar. This compound serves as a crucial building block and precursor in the synthesis of various biologically significant molecules, most notably nucleoside analogues. Its protected furanose structure makes it an important intermediate in medicinal chemistry and drug development, particularly in the creation of antiviral and anticancer agents. The acetate (B1210297) groups serve as protecting groups for the hydroxyl functions of the xylose sugar, allowing for selective reactions at other positions and facilitating its solubility in organic solvents commonly used in synthesis.

Chemical and Physical Properties

This compound is a well-characterized compound with defined chemical and physical properties. These are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 1,2,3,5-tetra-O-acetyl-D-xylofuranose[1] |

| Molecular Formula | C₁₃H₁₈O₉[1] |

| Molecular Weight | 318.28 g/mol |

| CAS Number | 42927-46-8[1] |

| Physical Form | Liquid/Neat Oil[1] |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2) (10 mg/ml). |

| Storage Temperature | Inert atmosphere, room temperature[1] |

Synthesis and Applications

The primary application of this compound is as a key intermediate in the synthesis of nucleoside analogues. These synthetic nucleosides are often investigated for their potential as therapeutic agents.

Synthesis of this compound

While a detailed, step-by-step experimental protocol from the primary literature, specifically the seminal 1950 paper by Chang and Lythgoe, could not be accessed for this guide, the general synthetic approach involves the acetylation of D-xylose. A general procedure for the acetylation of a pentose (B10789219) sugar is as follows:

General Experimental Protocol: Acetylation of D-Xylose

-

Reaction Setup: D-xylose is suspended in a suitable solvent, typically a mixture of acetic anhydride (B1165640) and a base such as pyridine (B92270) or sodium acetate, which also acts as a catalyst.

-

Reaction Conditions: The reaction mixture is stirred, often at a controlled temperature (e.g., cooled initially and then allowed to warm to room temperature), to allow for the complete acetylation of all hydroxyl groups.

-

Work-up: After the reaction is complete, the excess acetic anhydride is quenched, often by the addition of water or ice. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The resulting oil or syrup is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure this compound.

Application in Nucleoside Synthesis

This compound is a key reactant in the Vorbrüggen glycosylation reaction for the synthesis of nucleosides. This reaction involves the coupling of a silylated nucleobase with an electrophilic sugar, such as an acetylated furanose, in the presence of a Lewis acid catalyst.

General Experimental Protocol: Vorbrüggen Glycosylation for Nucleoside Synthesis

-

Silylation of the Nucleobase: The chosen nucleobase (e.g., a purine (B94841) or pyrimidine (B1678525) derivative) is silylated to increase its nucleophilicity and solubility in organic solvents. This is typically achieved by reacting the nucleobase with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl) in an aprotic solvent.

-

Glycosylation Reaction: this compound is dissolved in a dry aprotic solvent (e.g., acetonitrile (B52724) or dichloroethane) and added to the solution of the silylated nucleobase.

-

Catalysis: A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄), is added to the reaction mixture to activate the sugar and facilitate the coupling reaction.

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is then quenched, typically with a saturated aqueous solution of sodium bicarbonate.

-

Purification of the Acetylated Nucleoside: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude acetylated nucleoside is then purified by column chromatography.

-

Deprotection: The acetate protecting groups are removed from the sugar moiety of the synthesized nucleoside. This is commonly achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the final nucleoside.

The following diagram illustrates the general workflow for the synthesis of a nucleoside analogue using this compound.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities of this compound itself or its direct involvement in cellular signaling pathways. Its primary role is that of a synthetic precursor. However, the biological activities of the nucleoside analogues synthesized from it are of significant interest.

It is hypothesized that, should this compound be taken up by cells, it would likely be deacetylated by intracellular esterases to release D-xylofuranose. The metabolic fate of D-xylofuranose is not as well-defined as that of D-xylose (in its pyranose form).

The following diagram illustrates a hypothetical intracellular processing pathway for this compound.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized in the construction of nucleoside analogues with potential therapeutic applications. While direct biological activities and involvement in signaling pathways are not well-documented for the tetraacetate form, its role as a precursor in drug discovery and development is well-established. Future research may explore the metabolic fate of this compound and its potential to influence cellular processes following deacetylation. This guide provides a foundational understanding of its properties and applications for professionals in the fields of chemical biology and drug development.

References

D-Xylofuranose, 1,2,3,5-tetraacetate chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylofuranose, a five-carbon sugar. This compound serves as a key intermediate in the synthesis of various biologically significant molecules, particularly nucleoside analogues.[1][2] Its protected hydroxyl groups make it a versatile building block in carbohydrate chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is commercially available, typically as a mixture of anomers. Its properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₉ | [3] |

| Molecular Weight | 318.28 g/mol | [3] |

| CAS Number | 42927-46-8 (for the D-xylofuranose derivative) | [1][2] |

| 30571-56-3 | [4] | |

| 61248-15-5 (for the α-anomer) | [2] | |

| Physical Form | Neat oil / Liquid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Solubility Data

| Solvent | Solubility | Source |

| DMF | 30 mg/mL | [1] |

| DMSO | 15 mg/mL | [1] |

| Ethanol | 15 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

Synthesis

Experimental Protocol: General Acetylation of D-Xylose

A common method for the preparation of acetylated sugars involves the treatment of the parent monosaccharide with a large excess of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst. While a detailed, step-by-step published protocol specifically for the furanose isomer is not available, a general procedure can be inferred from standard carbohydrate chemistry techniques.

Materials:

-

D-Xylose

-

Acetic anhydride

-

Catalyst (e.g., pyridine, sodium acetate, or a strong acid like sulfuric acid)

-

Solvent (e.g., acetic acid or pyridine)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for chromatography

Procedure Outline:

-

Reaction Setup: D-xylose is dissolved or suspended in the chosen solvent and cooled in an ice bath.

-

Acetylation: Acetic anhydride and the catalyst are added to the reaction mixture. The reaction is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched by the addition of water or ice. The product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, which is often a mixture of pyranose and furanose isomers, is then purified by silica gel column chromatography to isolate the desired this compound.

A "greener" biocatalytic approach for the synthesis of nucleoside precursors, including acetylated sugars, has also been reported, although specific details for this compound are limited.[1]

Synthesis Workflow

References

An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate for Researchers and Drug Development Professionals

Introduction: D-Xylofuranose, 1,2,3,5-tetraacetate, with the Chemical Abstracts Service (CAS) number 42927-46-8 , is a key acetylated derivative of the pentose (B10789219) sugar D-xylose.[1][2][3] This compound serves as a crucial starting material and intermediate in the synthesis of various biologically significant molecules, most notably nucleoside analogues that are fundamental in the development of antiviral and anticancer therapeutics. Its furanose ring structure mimics that of natural ribose and deoxyribose, making it a valuable building block for medicinal chemists and researchers in drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleosides.

Chemical and Physical Properties

This compound is a derivative of xylofuranose (B8766934).[1] It is characterized as a neat oil and possesses the molecular formula C₁₃H₁₈O₉ and a molecular weight of approximately 318.28 g/mol .[1][2] The compound's structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42927-46-8 | [1] |

| Molecular Formula | C₁₃H₁₈O₉ | [1][2] |

| Molecular Weight | 318.28 g/mol | [2] |

| IUPAC Name | [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate (B1210297) | [2] |

| Appearance | Neat oil | [1] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 15 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Synthesis of this compound

The synthesis of this compound from D-xylose involves the acetylation of the hydroxyl groups. A common method for the per-O-acetylation of carbohydrates is the use of acetic anhydride (B1165640) in the presence of a catalyst.

Experimental Protocol: Acetylation of D-Xylose

Materials:

-

D-Xylose

-

Acetic anhydride

-

Iron(III) chloride (catalyst)

-

Pyridine (can be used as a catalyst and solvent)[5]

-

Appropriate solvents for reaction and purification (e.g., ethyl acetate, dichloromethane)

-

Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, 1 M HCl)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Silica (B1680970) gel for column chromatography

General Procedure (based on common carbohydrate acetylation methods): [5]

-

D-xylose is dissolved in a suitable solvent, such as pyridine.

-

The solution is cooled in an ice bath.

-

Acetic anhydride is added dropwise to the cooled solution.

-

A catalyst, such as iron(III) chloride or 4-dimethylaminopyridine (B28879) (DMAP), is added.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated.

-

The resulting crude product, which will be a mixture of isomers, is purified by silica gel column chromatography to isolate the this compound.

It is important to note that the reaction conditions, including temperature and reaction time, can significantly influence the ratio of furanose to pyranose isomers.

Role in Nucleoside Synthesis

This compound is a pivotal precursor in the chemoenzymatic synthesis of nucleosides.[1][6] Nucleosides, composed of a nucleobase linked to a sugar moiety, are the fundamental building blocks of nucleic acids (DNA and RNA) and play critical roles in various cellular processes. The synthesis of nucleoside analogues is a cornerstone of drug development, particularly for antiviral and anticancer agents.

The general workflow for the synthesis of nucleosides using this compound involves a glycosylation reaction where the acetylated xylofuranose is coupled with a purine or pyrimidine base.

Signaling Pathways: De Novo and Salvage Pathways for Nucleotide Biosynthesis

While this compound is an exogenous starting material for the in vitro synthesis of nucleoside analogues, it is important for drug development professionals to understand the endogenous pathways of nucleotide biosynthesis that these analogues aim to modulate. There are two main pathways for nucleotide biosynthesis in cells: the de novo pathway and the salvage pathway.

The de novo pathway synthesizes nucleotides from simple precursor molecules such as amino acids, ribose-5-phosphate, CO₂, and NH₃. The salvage pathway recycles pre-formed bases and nucleosides that are released from the degradation of DNA and RNA.

The nucleoside analogues synthesized from this compound can act as inhibitors or substrates for enzymes in these pathways, thereby disrupting nucleic acid synthesis and cellular proliferation. This is the primary mechanism of action for many antiviral and anticancer drugs.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug development. Its utility as a precursor for nucleoside analogues underscores its importance in the ongoing search for new and effective therapeutic agents. A thorough understanding of its properties, synthesis, and application in the context of nucleotide metabolism is essential for leveraging its full potential in medicinal chemistry and pharmaceutical sciences. Further research into stereoselective synthesis methods to favor the furanose form will be critical in enhancing its efficiency as a starting material.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 1,2,3,5-tetra-O-acetyl-α-D-xylofuranose|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

Technical Guide: D-Xylofuranose, 1,2,3,5-tetraacetate as a Precursor in Nucleoside Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a key acetylated derivative of the pentose (B10789219) sugar D-xylose. Its stable, protected form makes it a valuable starting material in the synthesis of various biologically active molecules, most notably nucleoside analogues. These synthetic nucleosides are of significant interest in drug development due to their potential as antiviral and antineoplastic agents. This guide provides an in-depth overview of the properties of this compound, a detailed experimental protocol for its use in the synthesis of xylofuranosyl nucleosides, and an exploration of the signaling pathways associated with the resulting products.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its use in synthetic chemistry.

| Property | Value | Citations |

| Molecular Weight | 318.28 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₈O₉ | [1][2] |

| CAS Number | 42927-46-8 | [2] |

| Appearance | Neat oil | |

| Purity | ≥95% | |

| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 10 mg/ml |

Application in Nucleoside Synthesis

This compound serves as a crucial electrophilic sugar donor in the synthesis of nucleosides. The acetyl groups protect the hydroxyl functionalities of the xylofuranose (B8766934) ring, allowing for regioselective formation of the N-glycosidic bond with a nucleophilic heterocyclic base. A common and historically significant method for this transformation is the fusion method or related glycosylation reactions, which lead to the formation of novel nucleoside analogues.

Experimental Protocol: Synthesis of Theophylline (B1681296) and Adenine (B156593) D-Xylofuranosides

The following protocol is based on the work of Chang and Lythgoe (1950), who first described the synthesis of D-xylofuranosides of theophylline and adenine using 1,2,3,5-tetra-acetyl-D-xylofuranose. This procedure details a chemical glycosylation method.

3.1.1 Materials and Reagents

-

This compound

-

Theophylline

-

Adenine

-

Appropriate solvents (e.g., nitrobenzene, toluene)

-

Lewis acid catalyst (e.g., tin(IV) chloride, p-toluenesulfonic acid - typical for such condensations)

-

Reagents for work-up and purification (e.g., sodium bicarbonate solution, ethyl acetate (B1210297), silica (B1680970) gel for chromatography)

3.1.2 Synthesis of Theophylline-9-β-D-xylofuranoside

-

Preparation: In a round-bottom flask equipped with a condenser and a stirring mechanism, suspend theophylline in a suitable high-boiling point solvent.

-

Addition of Sugar: Add this compound to the suspension.

-

Catalysis: Introduce a catalytic amount of a suitable Lewis acid.

-

Reaction: Heat the mixture under reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the acetylated theophylline nucleoside.

-

Deacetylation: The purified acetylated nucleoside is then deacetylated using a base-catalyzed methanolysis (e.g., Zemplén deacetylation with a catalytic amount of sodium methoxide (B1231860) in methanol) to yield the final theophylline-9-β-D-xylofuranoside.

3.1.3 Synthesis of Adenine-9-β-D-xylofuranoside

The synthesis of 9-β-D-xylofuranosyladenine follows a similar procedure to that of the theophylline analogue.[3][4]

-

Preparation: Suspend adenine in a suitable solvent in a reaction flask.

-

Reaction: Add this compound and a catalyst.

-

Heating and Monitoring: Heat the mixture under reflux and monitor by TLC.

-

Work-up and Purification: Follow the same work-up and purification steps as described for the theophylline derivative to obtain the protected adenine nucleoside.

-

Deacetylation: Perform deacetylation to yield 9-β-D-xylofuranosyladenine.

The workflow for this chemical synthesis can be visualized as follows:

Signaling Pathways of Resulting Nucleoside Analogues

The biological activity of the synthesized nucleoside analogues is of primary interest to drug development professionals. Below are the described signaling pathways for theophylline and the adenosine (B11128) analogue.

Theophylline as an Adenosine Receptor Antagonist

Theophylline is a well-known non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃).[5][6][7] By blocking these receptors, theophylline inhibits the natural signaling of adenosine. The antagonism of the A₁ adenosine receptor, in particular, is linked to many of its physiological effects.[8][9] Activation of the A₁ receptor by adenosine typically leads to the inhibition of adenylyl cyclase via a Gᵢ protein, reducing intracellular cyclic AMP (cAMP) levels.[9][10] By blocking this interaction, theophylline prevents this inhibitory effect, leading to a relative increase in cAMP levels.

9-β-D-xylofuranosyladenine and Adenosine Deaminase (ADA) Inhibition

9-β-D-xylofuranosyladenine, as an analogue of adenosine, has been shown to have inhibitory effects on nucleotide metabolism.[4][11][12] One of its potential mechanisms of action is the inhibition of adenosine deaminase (ADA). ADA is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine to inosine.[1][13] By inhibiting ADA, the local concentration of adenosine increases, leading to enhanced activation of adenosine receptors and subsequent downstream signaling.[1][14] This can result in various physiological effects, including anti-inflammatory responses and immunosuppression, which are of therapeutic interest.[14][15]

Conclusion

This compound is a versatile and valuable precursor for the synthesis of modified nucleosides. The chemical synthesis of theophylline and adenine xylofuranosides provides a clear example of its utility. The resulting nucleoside analogues exhibit interesting biological activities by interacting with key components of cellular signaling, such as adenosine receptors and enzymes involved in purine metabolism. Further investigation into the synthesis of other nucleoside analogues using this precursor and the detailed elucidation of their mechanisms of action will continue to be a promising area for research and drug development.

References

- 1. What are ADA inhibitors and how do they work? [synapse.patsnap.com]

- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9 beta-D-xylofuranosyladenine | C10H13N5O4 | CID 447916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Some inhibitory effects of 9-beta-D-xylofuranosyladenine, an adenosine analog, on nucleotide metabolism in ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theophylline - Wikipedia [en.wikipedia.org]

- 6. Theophylline: recent advances in the understanding of its mode of action and uses in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Adenosine A1 receptor blockage mediates theophylline-associated seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. A1 adenosine receptor-mediated Ins(1,4,5)P3 generation in allergic rabbit airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNAmod: 9-beta-D-xylofuranosyladenine [dnamod.hoffmanlab.org]

- 12. Metabolism of 9-beta-D-xylofuranosyladenine by the Chinese hamster ovary cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine deaminase - Wikipedia [en.wikipedia.org]

- 14. Unveiling the binding mode of adenosine deaminase inhibitors to the active site of the enzyme: implication for rational drug design: Presented by Maria P. Abbracchio - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenosine deaminase inhibition suppresses progression of 4T1 murine breast cancer by adenosine receptor‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate from D-xylose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate, a valuable intermediate in the synthesis of various biologically active compounds, including nucleoside analogues. This document details the underlying chemical principles, experimental protocols, and quantitative data to support the laboratory preparation of this target molecule from the readily available starting material, D-xylose.

Introduction

The acetylation of monosaccharides is a fundamental transformation in carbohydrate chemistry, providing protected derivatives that are crucial for subsequent glycosylation and modification reactions. The selective synthesis of the furanose form of acetylated D-xylose is of particular interest due to its role as a precursor in the synthesis of xylo-nucleosides, which are investigated for their antiviral and anticancer properties.

The primary challenge in the synthesis of this compound from D-xylose lies in controlling the ring size, as the six-membered pyranose form is thermodynamically more stable than the five-membered furanose form. The reaction conditions, including the choice of catalyst and temperature, play a critical role in directing the reaction towards the desired furanose isomer, often through kinetic control.

Synthetic Pathways and Methodologies

The direct acetylation of D-xylose typically yields a mixture of pyranose and furanose anomers. The distribution of these products is influenced by the reaction conditions.

-

Thermodynamic vs. Kinetic Control: In chemical reactions with competing pathways, the product distribution can be governed by either thermodynamic or kinetic control.[1][2][3][4][5] Under thermodynamic control, the most stable product is preferentially formed, which for acetylated xylose is the pyranose form. Kinetically controlled conditions, often at lower temperatures and with shorter reaction times, favor the product that is formed faster, which can be the furanose isomer.

Several methods have been explored for the acetylation of D-xylose. While many protocols lead to the pyranose product, specific conditions can be employed to favor the formation of the furanose tetraacetate.

Acid-Catalyzed Acetylation

Acid catalysts are commonly employed for the peracetylation of sugars. The use of a strong acid like sulfuric acid in acetic anhydride (B1165640) can lead to the formation of the thermodynamically favored pyranose product. However, careful control of reaction conditions is crucial.

Indirect Synthesis via Protected Intermediates

An alternative, multi-step approach involves the initial protection of D-xylose to lock it in the furanose conformation, followed by acetylation. A common strategy is the conversion of D-xylose to 1,2-O-isopropylidene-α-D-xylofuranose.[6] This protected intermediate can then be acetylated, and subsequent removal of the isopropylidene group followed by another acetylation step can yield the desired this compound. While effective, this method is less direct than the one-pot acetylation of D-xylose.

Experimental Protocols

The following section details a potential experimental protocol for the synthesis of this compound. It is important to note that the direct synthesis often results in a mixture of isomers, and purification is a critical step.

Materials and Equipment

-

D-xylose

-

Acetic anhydride

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

NMR spectrometer

Synthesis of a Mixture of Acetylated Xylose Isomers

This procedure will yield a mixture of acetylated products, including the desired this compound, which will require subsequent purification.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-xylose in acetic anhydride.

-

Cooling: Cool the mixture in an ice bath to 0°C with continuous stirring.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled and stirring suspension. Maintain the temperature below 5°C during the addition.

-

Reaction: Allow the reaction to stir at a low temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a syrup.

-

Purification: The crude syrup, which is a mixture of pyranose and furanose isomers, must be purified by silica gel column chromatography to isolate the this compound.

Quantitative Data

The yield and isomeric ratio of the acetylation of D-xylose are highly dependent on the specific reaction conditions. The following table summarizes potential outcomes based on different catalytic systems.

| Catalyst System | Predominant Isomer(s) | Yield | Reference |

| Acetic Anhydride / H₂SO₄ | Mixture of pyranose and furanose anomers | Variable | General Knowledge |

| Acetic Anhydride / Pyridine | Mixture of α- and β-pyranose anomers | 58-66% | [7] |

| Acetic Anhydride / NaOAc | β-pyranose anomer favored | Good to excellent | [8] |

| Acetic Anhydride / HClO₄ | α-pyranose anomer favored | Good to excellent | [8] |

Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl protons and the protons on the furanose ring. The coupling constants between the ring protons can help to confirm the furanose structure and the stereochemistry of the substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetate (B1210297) groups and the carbons of the xylofuranose (B8766934) ring.

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow of the synthesis and the general reaction pathway.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: General reaction pathway illustrating the formation of isomeric products.

Conclusion

The synthesis of this compound from D-xylose is a challenging yet achievable transformation. The key to obtaining the desired furanose isomer lies in the careful control of reaction conditions to favor kinetic product formation. While direct acetylation often leads to a mixture of isomers requiring chromatographic separation, this method remains a viable route. For applications requiring high isomeric purity, indirect methods involving the use of protected furanose intermediates may be more suitable. This guide provides the foundational knowledge and a starting point for researchers to develop and optimize the synthesis of this important carbohydrate derivative for applications in drug discovery and development.

References

- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jackwestin.com [jackwestin.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

D-Xylofuranose, 1,2,3,5-tetraacetate discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-Xylofuranose, 1,2,3,5-tetraacetate, a fully acetylated derivative of D-xylose in its furanose form. While a definitive historical account of its initial discovery remains elusive in readily available literature, its significance lies in its role as a key synthetic intermediate, particularly in the synthesis of nucleoside analogues. This document collates available data on its chemical and physical properties, outlines a general experimental protocol for its synthesis, and clarifies its known applications.

Introduction and Historical Context

This compound is a synthetic carbohydrate derivative where all hydroxyl groups of D-xylofuranose are protected by acetyl groups. The study of acetylated sugars has been fundamental to carbohydrate chemistry, enabling the characterization and manipulation of sugar structures. The pioneering work of chemists like Phoebus Levene in the early 20th century on the structure of sugars and nucleic acids laid the groundwork for the synthesis and understanding of such derivatives.[1] While Levene and his contemporaries extensively studied sugar derivatives, a specific publication detailing the first synthesis of this compound has not been prominently identified in historical chemical literature. Its development is intrinsically linked to the broader advancement of carbohydrate chemistry and the need for protected pentose (B10789219) sugars for various synthetic applications, most notably in the burgeoning field of nucleoside chemistry. The primary utility of this compound is as a starting material for the synthesis of nucleosides.[2]

Physicochemical Properties

This compound is typically available as a neat oil.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₉ | [3][4] |

| Molecular Weight | 318.28 g/mol | [4] |

| CAS Number | 42927-46-8 | [2][3] |

| Appearance | Neat Oil / Liquid | [2][3] |

| Purity | ≥95% | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | DMF: 30 mg/mlDMSO: 15 mg/mlEthanol: 15 mg/mlPBS (pH 7.2): 10 mg/ml | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the acetylation of D-xylose. The challenge in this synthesis is to control the regioselectivity to obtain the furanose ring form rather than the more stable pyranose form. Typically, acetylation of sugars can be achieved using acetic anhydride (B1165640) in the presence of a catalyst.

General Experimental Protocol: Acetylation of D-Xylose

This protocol is a general method for the per-O-acetylation of a monosaccharide and can be adapted for the synthesis of acetylated xylofuranoses. The ratio of furanose to pyranose product can be influenced by reaction conditions such as temperature and catalysts.

Materials:

-

D-xylose

-

Acetic anhydride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve D-xylose (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).

-

Acetylation: Cool the solution to 0°C in an ice bath and add acetic anhydride (a molar excess, typically 5-10 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: Cool the reaction mixture again to 0°C and quench the excess acetic anhydride by the slow addition of methanol.

-

Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography to separate the different isomers (pyranose and furanose anomers) and obtain the desired this compound.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

The primary application of this compound is in the field of medicinal chemistry and drug development as a precursor for the synthesis of nucleoside analogues. The furanose ring is a core component of natural nucleosides (like ribose and deoxyribose), and by using a xylofuranose (B8766934) scaffold, chemists can create novel nucleosides with modified sugar moieties. These modifications can impact the compound's biological activity, metabolic stability, and therapeutic potential.

DOT Script for Application Logic:

Caption: Role of this compound in nucleoside analogue synthesis.

Signaling Pathways

There is no evidence in the scientific literature to suggest that this compound is involved in any biological signaling pathways. As a per-O-acetylated, synthetic molecule, it is not a natural metabolite and is primarily used as a building block in organic synthesis. Its acetyl groups would likely be rapidly cleaved by esterases in a biological system, releasing D-xylose, which can then enter metabolic pathways.

Conclusion

This compound is a valuable, albeit historically understated, tool in the arsenal (B13267) of the synthetic chemist. While its own biological activity is not a focus of research, its role as a precursor to novel nucleoside analogues underscores its importance in the ongoing quest for new therapeutic agents. Further research to develop more stereoselective synthetic routes to the furanose isomer and detailed characterization of its properties would be beneficial to the scientific community.

References

Technical Guide: Solubility of D-Xylofuranose, 1,2,3,5-tetraacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of D-Xylofuranose, 1,2,3,5-tetraacetate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this acetylated carbohydrate.

Core Topic: Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications, including drug development. This compound is a derivative of the monosaccharide xylose, and its solubility characteristics are of significant interest to researchers working with carbohydrate-based molecules.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in selected organic solvents. This data is essential for the preparation of stock solutions and for understanding the behavior of the compound in different solvent systems.

| Solvent | Abbreviation | Solubility (mg/mL) |

| N,N-Dimethylformamide | DMF | 30 |

| Dimethyl sulfoxide | DMSO | 15 |

| Ethanol | EtOH | 15 |

| Phosphate-Buffered Saline (pH 7.2) | PBS | 10 |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocol: Determination of Equilibrium Solubility

While a specific, detailed experimental protocol for the solubility of this compound was not found in a comprehensive literature search, a standard and widely accepted method for determining the equilibrium solubility of a solid or oily organic compound in an organic solvent is the isothermal shake-flask method followed by gravimetric or chromatographic analysis . The following is a representative protocol that can be adapted for this purpose.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The undissolved solute is then separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., DMF, DMSO, Ethanol)

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

-

High-Performance Liquid Chromatography (HPLC) system (for chromatographic analysis)

Procedure

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Pipette a precise volume of the selected organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Separation of Undissolved Solute:

-

Remove the vial from the shaker and allow it to stand at the same constant temperature for a short period to allow the solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection:

-

Carefully draw the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis). This step removes any remaining fine particles.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty vial.

-

The solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL).

-

-

Quantification (Chromatographic Method):

-

If using HPLC, dilute an accurately measured volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a previously established calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Methodological & Application

Application Notes and Protocols: The Use of D-Xylofuranose, 1,2,3,5-tetraacetate in Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a key acetylated derivative of D-xylose, a five-carbon sugar. In the field of medicinal chemistry and drug development, this compound serves as a crucial starting material for the synthesis of xylofuranosyl nucleosides. These nucleoside analogues, which incorporate the xylofuranose (B8766934) sugar moiety, have garnered significant interest due to their potential as antiviral and anticancer agents. The structural similarity of these synthetic nucleosides to their natural counterparts allows them to interact with viral or cellular enzymes, thereby inhibiting disease progression. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel nucleosides.

Applications in Drug Development

Nucleosides derived from D-xylofuranose have demonstrated a broad spectrum of biological activities, making them promising candidates for therapeutic development.

Antiviral Activity

Xylofuranosyl nucleosides have been investigated for their efficacy against a variety of RNA and DNA viruses. For instance, certain 3'-modified xylofuranosyl nucleosides have shown activity against human RNA viruses such as SARS-CoV-2, Chikungunya virus (CHIKV), and Sindbis virus (SINV).[1] The mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral replication. One study reported that an adenine-containing xylosyl nucleoside phosphonate (B1237965) exhibited good antiviral activity against measles virus (MeV) and enterovirus-68 (EV-68).[2]

Anticancer Activity

In oncology, xylofuranosyl nucleosides are explored for their cytotoxic effects on various cancer cell lines. These compounds can interfere with DNA and RNA synthesis in rapidly dividing cancer cells, leading to apoptosis. For example, 5'-guanidino xylofuranosyl nucleosides have shown selective cytotoxic activity against prostate, colorectal, and breast cancer cell lines.[3][4] Specifically, 1-(β-D-Xylofuranosyl)-5-fluorocytosine derivatives with a leaving group at the 3' position have demonstrated significant inhibitory activity against mouse leukemic cells.[5]

Data Presentation: Biological Activity of Xylofuranosyl Nucleosides

The following tables summarize the reported biological activities of various xylofuranosyl nucleosides.

Table 1: Antiviral Activity of Xylofuranosyl Nucleosides

| Compound Class | Virus | Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |

| 3'-C-Alkylthio Nucleosides | SARS-CoV-2 | Vero E6 | Low µM | Not specified | [1] |

| 3'-Glucosylthio Xylonucleoside | SINV | Not specified | 3 | >120 | [1] |

| Adenine Xylosyl Nucleoside Phosphonate | Measles Virus (MeV) | Not specified | 12 | Not cytotoxic | [2] |

| Adenine Xylosyl Nucleoside Phosphonate | Enterovirus-68 (EV-68) | Not specified | 16 | Not cytotoxic | [2] |

| 1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymine | Hepatitis B Virus (HBV) | Duck Hepatocytes | 3.8 | Not specified | [6] |

Table 2: Anticancer Activity of Xylofuranosyl Nucleosides

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5'-Guanidino 6-chloropurine (B14466) Nucleoside (N9-linked) | Prostate Cancer (DU-145) | 27.63 | [3][4] |

| 5'-Guanidino 6-chloropurine Nucleoside (N7-linked) | Prostate Cancer (DU-145) | 24.48 | [3][4] |

| 5'-Guanidino 6-chloropurine Nucleoside (N7-linked) | Colorectal Adenocarcinoma (HCT-15) | 64.07 | [3][4] |

| 5'-Guanidino 6-chloropurine Nucleoside (N7-linked) | Breast Adenocarcinoma (MCF-7) | 43.67 | [3][4] |

| 5'-Guanidino Uracil Nucleoside | Colorectal Adenocarcinoma (HCT-15) | 76.02 | [3] |

| 3'-Substituted 1-(β-D-Xylofuranosyl)-5-fluorocytosines | Mouse Leukemia (L5178Y, P815) | Active at low concentrations | [5] |

Experimental Protocols

The primary method for synthesizing nucleosides from this compound is the Vorbrüggen glycosylation . This reaction involves the coupling of a peracylated sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.

Protocol 1: General Vorbrüggen Glycosylation for the Synthesis of Xylofuranosyl Nucleosides

This protocol is a generalized procedure based on the established Vorbrüggen methodology.

Materials:

-

This compound

-

Desired nucleobase (e.g., Uracil, Adenine, Cytosine, Guanine, Thymine)

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) or Chlorotrimethylsilane (TMSCl)

-

Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

-

Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), SnCl₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727) for deacetylation

Procedure:

-

Silylation of the Nucleobase:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the nucleobase in a minimal amount of anhydrous solvent.

-

Add a catalytic amount of ammonium sulfate.

-

Add an excess of hexamethyldisilazane (HMDS) (typically 2-3 equivalents).

-

Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.

-

Remove the excess HMDS and solvent under reduced pressure to obtain the silylated nucleobase as a residue.

-

-

Glycosylation Reaction:

-

Dissolve the silylated nucleobase in an anhydrous solvent.

-

In a separate flame-dried flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.

-

Cool the sugar solution to 0 °C.

-

Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents) to the sugar solution.

-

Add the solution of the silylated nucleobase to the activated sugar solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to isolate the acetylated nucleoside.

-

-

Deacetylation:

-

Dissolve the purified acetylated nucleoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide or saturate the solution with ammonia gas at 0 °C.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

-

Neutralize the reaction with an acidic resin or acetic acid.

-

Filter and concentrate the solution to obtain the final xylofuranosyl nucleoside.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Visualizations

Signaling Pathway Diagram

Caption: Workflow for the synthesis of xylofuranosyl nucleosides.

Logical Relationship Diagram

Caption: Key steps in the Vorbrüggen glycosylation mechanism.

References

- 1. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Nucleosides. 116. 1-(beta-D-Xylofuranosyl)-5-fluorocytosines with a leaving group on the 3' position. Potential double-barreled masked precursors of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: D-Xylofuranose, 1,2,3,5-tetraacetate as a Precursor for Antiviral Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a key carbohydrate precursor in the synthesis of a variety of nucleoside analogues with potential therapeutic applications. Its furanose ring structure mimics the ribose sugar found in natural nucleosides, making it an attractive starting material for the development of antiviral agents. By coupling this acetylated xylofuranose (B8766934) with diverse heterocyclic bases, novel nucleoside analogues can be generated. These synthetic nucleosides can interfere with viral replication processes, offering a promising avenue for the discovery of new treatments for viral infections. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this compound for the synthesis and evaluation of antiviral compounds.

Data Presentation: Antiviral Activity of Xylofuranose and Lyxofuranose-derived Nucleoside Analogues

The following table summarizes the in vitro antiviral activity of various nucleoside analogues derived from xylofuranose and the closely related lyxofuranose. This data highlights the potential of these compounds against human cytomegalovirus (HCMV) and other viruses.

| Compound/Analogue Type | Virus | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |

| 5-deoxy-α-L-lyxofuranosyl benzimidazole (B57391) (2-halogen derivatives) | HCMV (Towne) | Plaque Assay | 0.2 - 0.4 | Not specified | [1] |

| 5-deoxy-α-L-lyxofuranosyl benzimidazole (2-halogen derivatives) | HCMV (Towne) | Yield Reduction | 0.2 - 2 | Not specified | [1] |

| 2-isopropylamino or 2-cyclopropylamino-α-L-lyxofuranosyl benzimidazole derivatives | HCMV (Towne) | Plaque Assay | 60 - 100 | Not cytotoxic | [1] |

| 2-isopropylamino or 2-cyclopropylamino-α-L-lyxofuranosyl benzimidazole derivatives | HCMV (Towne) | Yield Reduction | 17 - 100 | Not cytotoxic | [1] |

| 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides | HCMV | Plaque/Yield Reduction | 0.5 - 14.2 | >100 (in some cases) | [2] |

| β-D-xylofuranosyl nucleoside phosphonate (B1237965) (adenine analogue) | Measles Virus (MeV) | Not specified | 12 | Lacking cytotoxicity | [3] |

| β-D-xylofuranosyl nucleoside phosphonate (adenine analogue) | Enterovirus-68 (EV-68) | Not specified | 16 | Lacking cytotoxicity | [3] |

| 2',5'-di-O-silylated 3'-C-alkylthio xylofuranosyl uridine | SARS-CoV-2 | In vitro | Low µM | Not specified | [4] |

| Disilylated 3'-glucosylthio xylofuranosyl uridine | Sindbis Virus (SINV) | In vitro | 3 | >120 | [4] |

Experimental Protocols

This section provides a detailed protocol for a key experiment in the synthesis of antiviral nucleoside analogues from this compound: the Vorbrüggen glycosylation for the synthesis of a benzimidazole xylofuranosyl nucleoside.

Protocol 1: Synthesis of 2,5,6-trichloro-1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)benzimidazole

This protocol describes the condensation of this compound with 2,5,6-trichlorobenzimidazole.

Materials:

-

This compound

-

2,5,6-trichlorobenzimidazole

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous acetonitrile (B52724)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Silylation of the Nucleobase: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2,5,6-trichlorobenzimidazole in a mixture of anhydrous acetonitrile and hexamethyldisilazane (HMDS).

-

Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and reflux the mixture until the solution becomes clear, indicating the formation of the silylated benzimidazole.

-

Remove the solvent under reduced pressure to obtain the crude silylated 2,5,6-trichlorobenzimidazole.

-

Glycosylation Reaction: Immediately dissolve the crude silylated benzimidazole in anhydrous acetonitrile.

-

To this solution, add this compound.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography.[5][6]

-

Elute the column with a gradient of ethyl acetate in hexanes to isolate the desired 2,5,6-trichloro-1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)benzimidazole.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a white solid or foam.

Protocol 2: Deprotection of the Acetyl Groups

Materials:

-

2,5,6-trichloro-1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)benzimidazole

-

Methanolic ammonia (B1221849) (saturated at 0 °C)

-

Anhydrous methanol (B129727)

Procedure:

-

Dissolve the acetylated nucleoside in anhydrous methanol.

-

Cool the solution to 0 °C and bubble with ammonia gas until saturation, or add a pre-made saturated solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the deprotected nucleoside.

Visualizations

Experimental Workflow

Caption: Synthetic and evaluation workflow for antiviral nucleoside analogues.

Mechanism of Action

Caption: General and specific mechanisms of action of xylofuranosyl nucleoside analogues.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of novel nucleoside analogues with promising antiviral activities. The protocols and data presented herein provide a foundation for researchers to explore the chemical space of xylofuranose-derived compounds. The development of these analogues, particularly those targeting viral polymerases and other essential viral enzymes, represents a critical strategy in the ongoing search for effective treatments for a range of viral diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be instrumental in advancing the field of antiviral drug discovery.

References

- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Glycosylation Reactions Using D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a versatile glycosyl donor for the synthesis of a variety of xylofuranosides. The furanose form of xylose is a key structural motif in various biologically active molecules, including nucleoside analogues with potential as anticancer and antiviral agents. The acetyl protecting groups on the xylofuranose (B8766934) donor influence its reactivity and the stereochemical outcome of the glycosylation reaction. This document provides detailed protocols for N-glycosylation and O-glycosylation reactions using this compound, along with data on reaction conditions and yields.

Applications in Drug Discovery and Development

Xylofuranosyl nucleosides, synthesized using D-xylofuranose derivatives, have demonstrated significant potential in therapeutic applications. These compounds are evaluated for their efficacy as anticancer and antiviral agents.[1][2]

Anticancer and Antiviral Potential: Several studies have reported the synthesis and biological evaluation of xylofuranosyl nucleosides. For instance, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine have shown notable biological activity.[2] The structural modifications on the xylose moiety, such as the introduction of a guanidino group at the 5'-position, have been explored to enhance the therapeutic profile of these nucleosides, leading to compounds with dual anticancer and butyrylcholinesterase (BChE)-inhibitory effects.[3][4]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for glycosylation reactions using acetylated xylofuranose donors. While specific data for this compound is limited in publicly available literature, the data for analogous donors provides a strong predictive framework for reaction planning.

| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Anomeric Ratio (α:β) |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine | TMSOTf | Acetonitrile | RT | - | N-7 and N-1 regioisomers | - | 2:1 (N-7:N-1) |

| 5-azido-3-O-benzyl-D-xylofuranosyl acetate (B1210297) | Silylated 6-chloropurine | TMSOTf | Acetonitrile | 65 | - | N9- and N7-xylofuranosyl-6-chloropurine | 75 (N9), 15 (N7) | - |

| 5-azido-3-O-benzyl-D-xylofuranosyl acetate | Silylated Uracil | TMSOTf | Acetonitrile | 65 | - | 1-(5-azido-3-O-benzyl-β-D-xylofuranosyl)uracil | - | - |

| Peracylated 1-O-acetyl-α-D-xylofuranoses | Purine and Pyrimidine aglycons | Lewis Acid | - | - | - | β-D-xylofuranosyl nucleosides | - | Predominantly β |

Experimental Protocols

Protocol 1: N-Glycosylation of Silylated Nucleobases for the Synthesis of Xylofuranosyl Nucleosides

This protocol is adapted from a procedure for a similar xylofuranosyl acetate donor and is expected to be applicable to this compound.[3]

Materials:

-

This compound (Glycosyl Donor)

-

Nucleobase (e.g., 6-chloropurine, Uracil)

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous Acetonitrile (MeCN)

-

Dry glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

-

Silylation of the Nucleobase:

-

In a flame-dried round-bottom flask, suspend the nucleobase (1.0 eq) in a minimal amount of anhydrous acetonitrile.

-

Add a catalytic amount of ammonium sulfate.

-

Add hexamethyldisilazane (HMDS, 3.0-5.0 eq) and reflux the mixture until the solution becomes clear (typically 2-4 hours).

-

Remove the solvent and excess HMDS under reduced pressure to obtain the silylated nucleobase as a residue.

-

-

Glycosylation Reaction:

-

Dissolve the dried silylated nucleobase in anhydrous acetonitrile.

-

Add this compound (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to 65 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the xylofuranosyl nucleoside product(s).

-

Protocol 2: General Procedure for Lewis Acid-Promoted O-Glycosylation of Alcohols

This is a general protocol for O-glycosylation using a per-O-acetylated sugar donor. The choice of Lewis acid and reaction conditions may require optimization depending on the specific alcohol acceptor.

Materials:

-

This compound (Glycosyl Donor)

-

Alcohol Acceptor (e.g., primary or secondary alcohol)

-

Lewis Acid (e.g., SnCl₄, BF₃·OEt₂, TMSOTf)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Molecular sieves (4 Å)

-

Dry glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation:

-

In a flame-dried round-bottom flask, add the alcohol acceptor (1.0 eq) and activated molecular sieves (4 Å) to anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2-1.5 eq) to the mixture.

-

-

Glycosylation Reaction:

-

Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, depending on the reactivity of the acceptor and the Lewis acid).

-

Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or triethylamine.

-

Filter the mixture through a pad of Celite to remove the molecular sieves and any precipitated salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the O-xylofuranoside.

-

Visualizations

Glycosylation Reaction Workflow

Caption: General workflow for glycosylation reactions.

Potential Signaling Pathway Modulation by Xylofuranoside Derivatives

While direct modulation of a specific signaling pathway by a simple xylofuranoside is not extensively documented, nucleoside analogs, which can be synthesized from this compound, are known to interfere with cellular signaling, often by being incorporated into nucleic acids or by inhibiting key enzymes in nucleotide metabolism, ultimately affecting pathways that control cell proliferation and survival.

Caption: Hypothetical modulation of cell signaling by xylofuranosides.

References

- 1. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

Synthesis of Xylofuranosides from D-Xylofuranose, 1,2,3,5-tetraacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of xylofuranosides using D-xylofuranose, 1,2,3,5-tetraacetate as a versatile glycosyl donor. Xylofuranosides are a class of carbohydrate derivatives with significant potential in drug discovery and development, exhibiting a range of biological activities, including antiviral and anticancer properties. The furanose form of xylose is a key component of various natural products and glycoconjugates. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the synthesis and application of these valuable compounds.

Overview of Xylofuranoside Synthesis

The synthesis of xylofuranosides from this compound typically involves a Lewis acid-catalyzed glycosylation reaction with a suitable acceptor molecule (aglycone), followed by a deacetylation step to yield the final product. The choice of Lewis acid, solvent, and reaction conditions can influence the yield and stereoselectivity of the glycosylation.

Caption: Mechanism of action of antiviral xylofuranosyl nucleoside analogs.

Conclusion

The synthesis of xylofuranosides from this compound provides a versatile route to a diverse range of compounds with significant potential in medicinal chemistry and drug development. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological activities of this important class of molecules. Further optimization of reaction conditions and exploration of novel aglycones will undoubtedly lead to the discovery of new xylofuranoside-based therapeutic agents.

Application Notes and Protocols: Deacetylation of D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deacetylation of D-Xylofuranose, 1,2,3,5-tetraacetate to yield D-Xylofuranose. The primary method detailed is the widely used Zemplén deacetylation, a reliable and high-yielding base-catalyzed procedure. Alternative methods are also discussed and compared.

Introduction

The removal of acetyl protecting groups from carbohydrates is a fundamental transformation in glycoscience and the synthesis of carbohydrate-based therapeutics. D-Xylofuranose and its derivatives are important building blocks in the synthesis of various biologically active molecules. This application note provides a detailed, step-by-step protocol for the complete deacetylation of this compound, a common intermediate in xylofuranoside synthesis.

Data Presentation

The following table summarizes various methods for the deacetylation of per-O-acetylated sugars, providing a comparison of their key reaction parameters.

| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |

| Zemplén Deacetylation | Catalytic Sodium Methoxide (B1231860) (NaOMe) | Methanol (B129727) (MeOH) | 0 to Room Temp | 30 min - 4 h | > 90 | High yielding and clean reaction. The most common method. |

| Acid-Catalyzed Deacetylation | HCl, H₂SO₄, or Lewis Acids | Methanol or other alcohols | Room Temp to Reflux | Variable (hours) | Moderate to High | Can be selective, but may risk cleavage of glycosidic bonds.[1] |

| Ammonia/Amine-Based Methods | Ammonia in Methanol, Amines | Methanol, THF | Room Temp | Several hours to days | Variable | Milder than NaOMe, useful for base-sensitive substrates. |

| Enzymatic Deacetylation | Lipases, Esterases | Aqueous buffers, organic co-solvents | 25 - 50 | Hours to days | Variable | Highly selective and mild, but can be substrate-specific and require specific enzymes. |

Experimental Protocols

Primary Protocol: Zemplén Deacetylation

This protocol describes the complete deacetylation of this compound using a catalytic amount of sodium methoxide in methanol.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M or 25 wt%)

-

Dowex® 50WX8 or similar acidic ion-exchange resin (H⁺ form)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)

-

Visualizing agent for TLC (e.g., p-anisaldehyde stain or ceric ammonium (B1175870) molybdate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen supply (optional, for anhydrous conditions)

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Stir the solution at room temperature until the starting material is completely dissolved.

-

-

Initiation of Deacetylation:

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add a catalytic amount of sodium methoxide solution (typically 0.1 to 0.3 equivalents).

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir.

-

Monitor the progress of the reaction by TLC. The product, D-Xylofuranose, is significantly more polar than the starting material and will have a much lower Rf value. The reaction is typically complete within 30 minutes to 4 hours.

-

-

Neutralization: